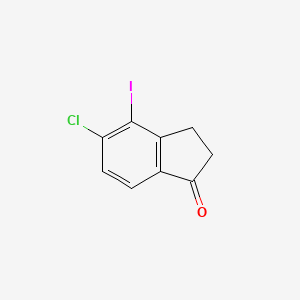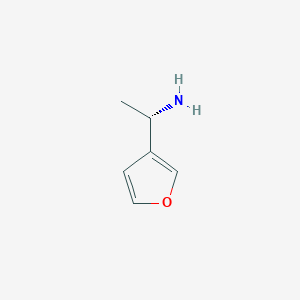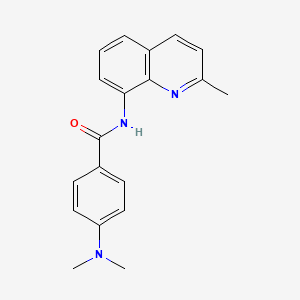
4-(dimethylamino)-N-(2-methylquinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)-N-(2-methylquinolin-8-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylamino group attached to the benzene ring and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(2-methylquinolin-8-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Coupling Reaction: The final step involves coupling the quinoline derivative with a benzoyl chloride derivative under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(dimethylamino)-N-(2-methylquinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
科学研究应用
4-(dimethylamino)-N-(2-methylquinolin-8-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of advanced materials and dyes.
作用机制
The mechanism of action of 4-(dimethylamino)-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 4-(dimethylamino)-N-(2-methylquinolin-8-yl)benzamide
- This compound
- This compound
Uniqueness
This compound stands out due to its unique combination of a dimethylamino group and a quinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C19H19N3O |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
4-(dimethylamino)-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C19H19N3O/c1-13-7-8-14-5-4-6-17(18(14)20-13)21-19(23)15-9-11-16(12-10-15)22(2)3/h4-12H,1-3H3,(H,21,23) |
InChI 键 |
KCYUXNNJWTWXAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)N(C)C)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13054545.png)
![methyl 3-[[(E)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B13054550.png)
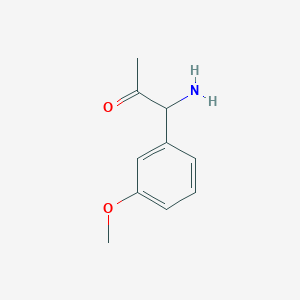
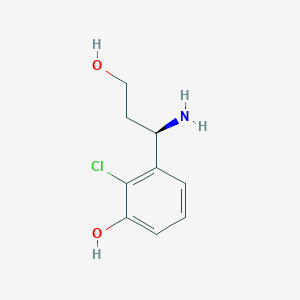
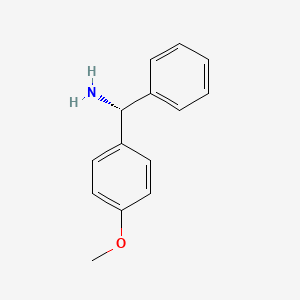
![6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran]](/img/structure/B13054578.png)
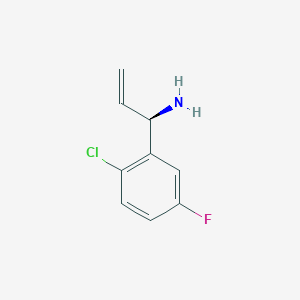
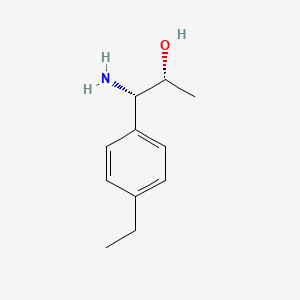
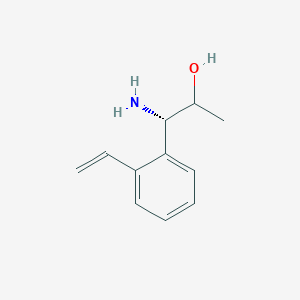
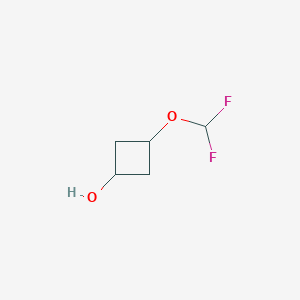
![Spiro[3.4]octan-5-amine hydrochloride](/img/structure/B13054597.png)
